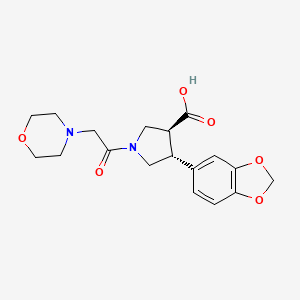

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(morpholin-4-ylacetyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known for their intricate structures and potential biological activities. Such compounds are synthesized through multi-step organic synthesis processes, often involving heterocyclic chemistry and the incorporation of diverse functional groups to achieve the desired molecular architecture and properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-component reactions, such as Ugi reactions, followed by cycloadditions and subsequent functional group transformations. For example, Morales-Salazar et al. (2022) describe the synthesis of a polyheterocyclic compound through a one-pot process involving an Ugi-Zhu three-component reaction coupled with a cascade of reactions, achieving a high yield and demonstrating the efficiency of such methods in constructing complex molecules (Morales-Salazar et al., 2022).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of stereocenters, crucial for understanding the compound's chemical behavior and biological activity. Yoon et al. (2012) discuss the characterization of a benzimidazole compound, highlighting the role of X-ray crystallography in elucidating molecular structures (Yoon et al., 2012).

Applications De Recherche Scientifique

Crystal Engineering and Supramolecular Assemblies

Research by Arora and Pedireddi (2003) explores crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules, showcasing the potential of structured assemblies for material science applications. While not directly mentioning the specific compound, this study underscores the relevance of structured organic compounds in creating intricate molecular architectures (Arora & Pedireddi, 2003).

Anti-tumor Agents

A study by Jurd (1996) details the synthesis and anti-tumor activity of benzopyranylamine compounds, highlighting the potential of structurally complex organic molecules, including pyrrolidine and morpholine derivatives, as anti-cancer agents. This research presents the compound's applicability in developing new therapeutic agents against various cancer types (Jurd, 1996).

Novel Organic Syntheses

Yehia, Polborn, and Müller (2002) discuss a novel one-pot synthesis approach for pyridines and tetrahydroquinolines, incorporating cyclic N-morpholino alkenes. This method illustrates the compound's utility in facilitating efficient and versatile synthetic routes for complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).

C-H Functionalization in Organic Synthesis

Kang, Richers, Sawicki, and Seidel (2015) explore the C-H functionalization of cyclic amines, including pyrrolidine, demonstrating advanced methodologies for constructing pyrrolines and pyrroles. This work exemplifies innovative strategies in organic synthesis, leveraging the structural features of cyclic amines for novel transformations (Kang et al., 2015).

Vasodilation Properties and Medicinal Chemistry

Girgis, Mishriky, Farag, El-Eraky, and Farag (2008) synthesize and evaluate the vasodilation activity of new pyridinecarboxylates, indicating the role of morpholine and piperidine derivatives in developing compounds with potential cardiovascular benefits. This research demonstrates the compound's application in discovering new drugs for treating cardiovascular diseases (Girgis et al., 2008).

Propriétés

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylacetyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c21-17(10-19-3-5-24-6-4-19)20-8-13(14(9-20)18(22)23)12-1-2-15-16(7-12)26-11-25-15/h1-2,7,13-14H,3-6,8-11H2,(H,22,23)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSCUKPFCKREAC-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)

![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)

![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)